molecular formula C21H21F2N3O3S2 B2423424 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 905691-63-6

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2423424
CAS No.: 905691-63-6
M. Wt: 465.53
InChI Key: LQTUAGBQQPHNFY-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C21H21F2N3O3S2 and its molecular weight is 465.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S2/c1-2-15-5-3-4-10-26(15)31(28,29)16-8-6-13(7-9-16)20(27)25-21-24-19-17(23)11-14(22)12-18(19)30-21/h6-9,11-12,15H,2-5,10H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTUAGBQQPHNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C16_{16}H18_{18}F2_{2}N2_{2}O2_{2}S
Molecular Weight 358.39 g/mol
CAS Number 1105188-28-0

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of the p53 pathway, which is crucial for cell cycle regulation and apoptosis induction. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The compound binds to proteins involved in cell signaling pathways, particularly those associated with cancer progression.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes that are critical for tumor growth and survival.
  • Fluorescent Properties : Its structural features allow it to act as a fluorescent probe, facilitating imaging studies in biological systems.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7 and MDA-MB-231) at concentrations above 10 µM. Flow cytometry analysis revealed increased early and late apoptotic cells after treatment.
    • Another study highlighted its effectiveness against non-small cell lung cancer (NSCLC) cells, showing IC50 values in the low micromolar range.
  • In Vivo Studies :
    • Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzo[d]thiazole derivatives:

Compound NameAnticancer ActivityMechanism of Action
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineYesInduces apoptosis via mitochondrial pathways
2-(benzo[d]thiazol-2-yl)-1,4-phenylenediacrylateModerateFluorescent probe for imaging

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